8-(2,6-difluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane class, characterized by a spirocyclic core with oxygen and two nitrogen atoms in a 10-membered ring system. The substituents include a 2,6-difluorobenzoyl group at position 8 and a 4-methylbenzenesulfonyl (tosyl) group at position 4. The 2,6-difluorobenzoyl moiety introduces electron-withdrawing fluorine atoms, which may enhance binding affinity to biological targets by modulating electronic effects.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O4S/c1-15-5-7-16(8-6-15)30(27,28)25-13-14-29-21(25)9-11-24(12-10-21)20(26)19-17(22)3-2-4-18(19)23/h2-8H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSFGQTWBURMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2,6-difluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
The presence of the difluorobenzoyl and methylbenzenesulfonyl groups enhances its chemical reactivity and biological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives within the diazaspiro series can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets involved in cancer progression and inflammation. The spirocyclic structure may facilitate binding to enzymes or receptors, thereby modulating their activity.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Study on Anticancer Activity : A derivative was tested against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
- Study on Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand its biological profile, a comparison with structurally similar compounds is useful:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | High | High |
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets. The spirocyclic structure may enhance binding affinity and selectivity towards specific receptors or enzymes.
- Case Study : Research has indicated that derivatives of spirocyclic compounds can exhibit significant anti-cancer activity by inhibiting specific kinases involved in tumor progression. The unique functional groups present in this compound may contribute to similar biological effects.
Materials Science
The compound's unique structural characteristics allow for its use in developing advanced materials with tailored properties.
- Application : It can be utilized in the synthesis of polymers or coatings that require specific mechanical or thermal properties due to the presence of sulfonyl and benzoyl groups.
Biological Research
Investigations into the biological activity of this compound have revealed potential uses as a biochemical tool for studying cellular processes.
- Mechanism of Action : The compound may modulate enzyme activity or receptor signaling pathways, which could be pivotal in understanding disease mechanisms or developing therapeutic strategies.
Data Table: Comparison of Applications
| Application Area | Potential Uses | Notable Features |
|---|---|---|
| Medicinal Chemistry | Drug design and development | High binding affinity due to spirocyclic structure |
| Materials Science | Advanced materials synthesis | Tailored mechanical and thermal properties |
| Biological Research | Biochemical tool for cellular studies | Modulation of enzyme/receptor activity |
Chemical Reactions Analysis
Hydrolysis of the Tosyl Group
The 4-methylbenzenesulfonyl (tosyl) group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the sulfonate ester bond, yielding 4-methylbenzenesulfonic acid and a secondary amine intermediate.
Key Insight :
The tosyl group’s cleavage is critical for modifying the compound’s steric and electronic properties, enabling further derivatization at the nitrogen center .
Cleavage of the 2,6-Difluorobenzoyl Group
The 2,6-difluorobenzoyl moiety can undergo hydrolysis under strongly basic conditions, breaking the amide bond to release 2,6-difluorobenzoic acid and a secondary amine.
| Conditions | Reagents/Catalysts | Products | Reference |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (2 M), H₂O, 80°C | 2,6-Difluorobenzoic acid + 1-Oxa-4,8-diazaspiro[4.5]decane derivative |
Mechanistic Notes :
-
Fluorine’s electron-withdrawing effect accelerates hydrolysis by polarizing the amide bond.
-
The spirocyclic amine product retains the tosyl group unless further hydrolyzed .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, particularly in the presence of amines or thiols.
| Nucleophile | Conditions | Products | Reference |
|---|---|---|---|
| Primary amines | DMF, K₂CO₃, 80°C | N-Alkylated spirocyclic derivatives | |
| Thiophenol | THF, NaH, 25°C | Thioether-linked spirocyclic compounds |
Example Reaction :
Spiro Ring-Opening Reactions
The 1-oxa-4,8-diazaspiro[4.5]decane core may undergo ring-opening under acidic or reductive conditions, producing linear diamines or ethers.
| Conditions | Reagents/Catalysts | Products | Reference |
|---|---|---|---|
| Acidic cleavage | H₂SO₄ (conc.), 100°C | Linear diamine + Sulfonic acid | |
| Reductive cleavage | LiAlH₄, THF, reflux | Reduced amine-alcohol derivative |
Structural Impact :
Ring-opening alters the compound’s conformational rigidity, potentially enhancing bioavailability for pharmaceutical applications .
Functionalization of the Aromatic Rings
The 2,6-difluorobenzoyl group may participate in electrophilic aromatic substitution (EAS), though fluorine’s deactivating effect limits reactivity.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2,6-difluorobenzoyl derivative (minor product) | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-modified spirocyclic compound |
Limitations :
Fluorine’s strong electron-withdrawing nature directs substitution to the meta position but reduces reaction rates .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous media (pH 7.4, 37°C), with a half-life of ~48 hours. Degradation pathways include:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-oxa-4,8-diazaspiro[4.5]decane derivatives, focusing on substituent variations, molecular properties, and inferred biological implications:
Key Observations:
Methoxy groups () improve solubility but are prone to oxidative metabolism, shortening half-life .
Steric and Polarity Considerations: Bulky substituents like bromine () or dual sulfonyl groups () increase molecular weight and polarity, which may limit CNS penetration but improve aqueous solubility .
Pharmacokinetic Trade-offs :
- The query compound’s balance of fluorine and tosyl groups suggests moderate lipophilicity, favoring both target engagement and solubility—a critical factor in oral drug development .
Research Findings and Implications
: The methoxy-sulfonyl analog exhibits a lower molecular weight (390.47 g/mol) but lacks the fluorine-mediated binding advantages seen in the query compound. Its shorter metabolic stability may limit therapeutic utility .
: Dual sulfonyl substitutions (464.60 g/mol) highlight the trade-off between polarity and bioavailability, making such analogs more suitable for peripheral targets .
: Bromine and fluorine substituents suggest a focus on high-affinity targets (e.g., kinases) where halogen bonding is critical, though synthesis costs and toxicity risks may arise .
: Complex heterocycles demonstrate the scaffold’s versatility but underscore challenges in optimizing pharmacokinetics for clinical use .
Q & A
Q. What are the established synthetic routes for this compound, and what reagents/conditions are critical for high yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Key steps :
- Condensation of spirocyclic intermediates with substituted benzaldehydes under reflux in ethanol, catalyzed by glacial acetic acid .
- Sulfonylation of amines using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
- Critical factors :
- Reaction time (e.g., 4–16 hours for complete conversion).
- Solvent choice (ethanol for condensation; dichloromethane for sulfonylation).
- Temperature control (reflux for cyclization, room temperature for milder reactions).
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of methods ensures accurate characterization:
- Elemental analysis : Validates empirical formula purity.
- Spectroscopy :
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
- UV-Vis : Monitors π→π* transitions in aromatic systems (e.g., benzoyl groups at ~260 nm) .
Q. How is the compound purified post-synthesis?
- Column chromatography : Silica gel with gradients of dichloromethane/methanol (9:1) effectively isolates the target compound .
- Recrystallization : Ethanol or acetonitrile optimizes crystal formation for X-ray analysis .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the spirocyclic core?
The spiro ring likely forms via intramolecular cyclization. For example:
- Nucleophilic attack : A secondary amine attacks a carbonyl carbon, followed by dehydration to form the 1-oxa-4,8-diazaspiro system .
- Steric and electronic effects : Electron-withdrawing groups (e.g., 2,6-difluorobenzoyl) direct regioselectivity during cyclization .
Q. How do structural modifications (e.g., fluorination, sulfonylation) impact bioactivity?
- Fluorine substituents : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., anticonvulsant targets) .
- Sulfonyl groups : Improve solubility and act as hydrogen-bond acceptors, critical for receptor interactions .
- Case study : In spirocyclic anticonvulsants, replacing 4-fluorophenoxy with bulkier groups reduced activity by 60%, highlighting steric constraints .
Q. What experimental designs assess environmental or metabolic stability?
- Degradation studies :
- pH stability : Incubate at pH 2–9 (simulating physiological conditions) and monitor via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to detect decomposition thresholds .
- Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) .
Q. How can conflicting spectral data (e.g., NMR vs. mass spec) be resolved?
- Multi-technique validation :
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., spiro ring conformation) .
- High-resolution MS : Confirms molecular ion peaks with <2 ppm error .
Q. What strategies optimize detection limits in trace analysis?
- Sensitive detection :
- Chemiluminescence : Alkaline phosphatase-linked assays (detection limit: 0.1 pg/mL) .
- LC-MS/MS : Use triple quadrupole systems with electrospray ionization (LOQ: 1 ng/mL) .
Methodological Guidance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
